molecular formula C6H14N2O B113085 2-amino-N-propylpropanamide CAS No. 84996-68-9

2-amino-N-propylpropanamide

Cat. No. B113085
CAS RN: 84996-68-9
M. Wt: 130.19 g/mol
InChI Key: ZTZLBRIYZPKLSX-UHFFFAOYSA-N
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Description

“2-amino-N-propylpropanamide” is a chemical compound with the molecular formula C6H14N2O . It has a molecular weight of 130.19 g/mol . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The molecular structure of “this compound” includes a propyl group attached to an amide group, which in turn is attached to an amino group . The InChI representation of the molecule is InChI=1S/C6H14N2O/c1-3-4-8-6(9)5(2)7/h5H,3-4,7H2,1-2H3,(H,8,9) .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 130.19 g/mol . It has 2 hydrogen bond donors, 2 hydrogen bond acceptors, and 3 rotatable bonds . The exact mass and monoisotopic mass of the compound are both 130.110613074 g/mol . The topological polar surface area is 55.1 Ų . The compound has a complexity of 93.1 .

Scientific Research Applications

Antifungal Applications

A study explored the chemical reactivity of peptides containing 2-amino-N-propylpropanamide for antifungal applications. These peptides were analyzed using conceptual density functional theory, which helped predict their bioactivity scores as antifungal agents (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).

Anticancer Potential

Research into functionalized amino acid derivatives, including those related to this compound, has shown promise in designing new anticancer agents. Some of these compounds demonstrated significant cytotoxicity against human cancer cell lines (Kumar et al., 2009).

Viral Infection Inhibition

A study identified a compound structurally related to this compound as a potent inhibitor of Zika virus replication. This compound interfered with the virus's ability to form replication compartments, presenting a potential avenue for antiviral drug development (Riva et al., 2021).

Cardiac Stimulants

Research on amidoalkylamino-substituted compounds related to this compound has shown that these can act as beta-adrenoceptor stimulants, potentially useful as cardiac stimulants (Barlow, Main, & Snow, 1981).

Corrosion Inhibition

A theoretical study using density functional theory indexes evaluated the inhibitive properties of amino acid compounds, including those similar to this compound, for corrosion inhibition (Gómez et al., 2005).

Drug Delivery Applications

Research demonstrated the modification of chitosan using a derivative of this compound for drug delivery applications. This novel method allowed for controlled modification of chitosan, which is significant for pharmaceutical formulations (Huang et al., 2013).

Tumor Imaging

Studies have investigated radiolabeled amino acids, including analogs of this compound, for tumor imaging using positron emission tomography. These compounds have shown potential in targeting neoplasms through altered metabolic states (McConathy et al., 2002).

Immunotherapy

Research on 2-substituted amino compounds, closely related to this compound, revealed their potential in immunotherapy, particularly in the context of lymphocyte reduction and skin allografts in rats (Kiuchi et al., 2000).

Photopolymerization

A study utilized a derivative of this compound in UV-curing applications as a synergist and to reduce oxygen inhibition in polymerization processes (Arsu, 2002).

properties

IUPAC Name

2-amino-N-propylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-3-4-8-6(9)5(2)7/h5H,3-4,7H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTZLBRIYZPKLSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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